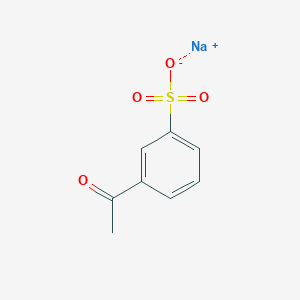![molecular formula C10H13N5 B13143715 6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine CAS No. 1919-52-4](/img/structure/B13143715.png)
6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bicyclo[221]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique bicyclic structure fused with a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-ylamine, which is a key intermediate.
Cyclization: The bicyclo[2.2.1]hept-5-en-2-ylamine undergoes cyclization with cyanogen chloride to form the triazine ring.
Amination: The resulting intermediate is then subjected to amination reactions to introduce the amino groups at the 2 and 4 positions of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, the use of catalysts to accelerate the reaction, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazine ring or the bicyclic structure, often using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, oxidized bicyclic compounds, and reduced triazine analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its triazine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the development of new drugs.
Industry
Industrially, this compound is used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The bicyclic structure adds rigidity and specificity to these interactions, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine: Lacks the amino groups, leading to different reactivity and applications.
1,3,5-Triazine-2,4-diamine: Lacks the bicyclic structure, resulting in different physical and chemical properties.
Bicyclo[2.2.1]hept-5-en-2-ylamine: Lacks the triazine ring, used as an intermediate in the synthesis of the target compound.
Uniqueness
The uniqueness of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine lies in its combined bicyclic and triazine structures, which confer distinct chemical reactivity and biological activity. This duality makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
1919-52-4 |
|---|---|
Fórmula molecular |
C10H13N5 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
6-(2-bicyclo[2.2.1]hept-5-enyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H13N5/c11-9-13-8(14-10(12)15-9)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H4,11,12,13,14,15) |
Clave InChI |
YQWDFJBNDRSRRN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)C3=NC(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


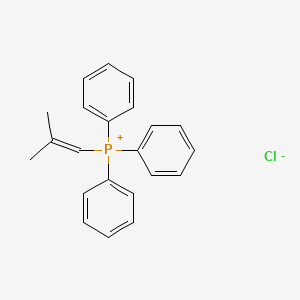
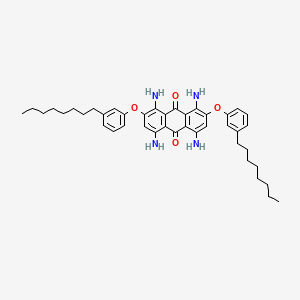
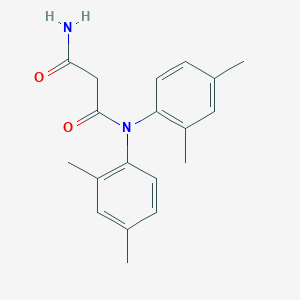

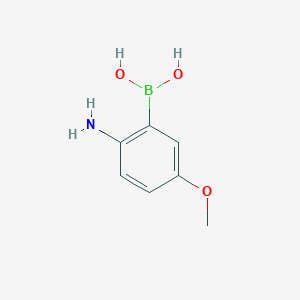

![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
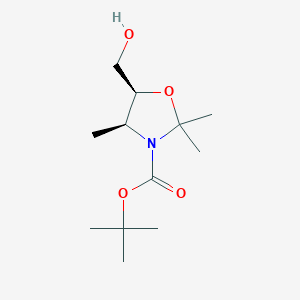
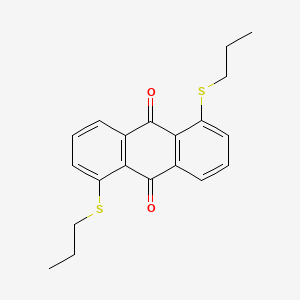
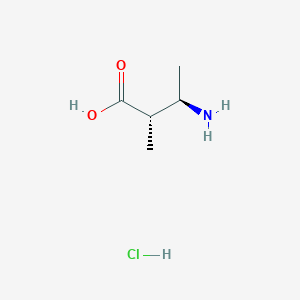

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)

